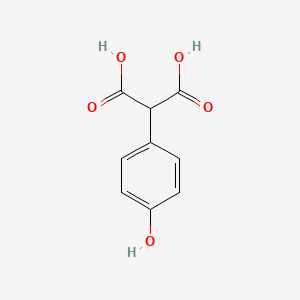

4-Hydroxyphenylmalonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

64076-52-4 |

|---|---|

Molecular Formula |

C9H8O5 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)propanedioic acid |

InChI |

InChI=1S/C9H8O5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13)14/h1-4,7,10H,(H,11,12)(H,13,14) |

InChI Key |

RXVOSJKRWDTBBH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C(=O)O)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)C(=O)O)O |

Other CAS No. |

64076-52-4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Alkylation Reactions

4-HPMA undergoes esterification under acidic or basic conditions. For example:

-

Methyl ester formation : Reaction with methanol and concentrated sulfuric acid (3:1 molar ratio to 4-HPMA) at 60°C for 5 hours yields dimethyl 4-hydroxyphenylmalonate in 87% yield .

-

Ethyl ester synthesis : Treatment with absolute ethanol and anhydrous HCl in benzene produces the diethyl ester (85% yield) .

These esters serve as intermediates in further alkylation steps. For instance, malonic ester synthesis involves deprotonation to form an enolate, which reacts with alkyl halides (e.g., benzyl chloride) to introduce substituents at the α-position .

Decarboxylation and Tautomerization

Thermal or acidic conditions promote decarboxylation:

-

Decarboxylation : At elevated temperatures (~135°C), 4-HPMA loses one carboxyl group to form 4-hydroxyphenylacetic acid (4-HPAA), identified via melting point analysis and conversion to barbituric acid .

-

Enol tautomerization : The resulting enol intermediate tautomerizes to the stable keto form, confirmed by LC-MS detection of N-(4-hydroxyphenyl)formamide as a byproduct .

Oxidation Reactions

4-HPMA reacts with oxidizing agents such as hexacyanoferrate(III) (HCF(III)) in alkaline media:

-

Kinetics : First-order dependence on [HCF(III)], fractional order in [OH⁻], with activation energy E<sub>a</sub> = 22.86 kJ/mol .

-

Products : Oxidative cleavage yields malonic acid and 4-hydroxyphenylformamide , validated by LC-MS (m/z 137) .

Table 1: Activation Parameters for HCF(III) Oxidation of 4-HPMA

| Parameter | Value |

|---|---|

| ΔH<sup>‡</sup> | 20.386 kJ/mol |

| ΔS<sup>‡</sup> | -321.29 J/(K·mol) |

| ΔG<sup>‡</sup> | 116.13 kJ/mol |

Cyclocondensation and Heterocycle Formation

4-HPMA participates in cyclocondensation with amines or hydrazines:

-

Pyridinedione synthesis : Reaction with acetophenonaniles at >250°C forms pyrano-pyridinediones via ketene intermediates .

-

Thiazolidinone derivatives : Thioglycolic acid and ZnCl<sub>2</sub> facilitate cyclization to 4-hydroxyquinolin-2(1H)-one derivatives, showing anticancer activity (IC<sub>50</sub> = 0.0298 μM for A549 cells) .

Biological and Metabolic Pathways

-

Microbial metabolism : Gut microbiota (e.g., Lactobacillus, Bifidobacterium) convert 4-HPMA to 4-hydroxyphenyllactic acid , a ROS scavenger .

-

Diagnostic relevance : Elevated serum levels correlate with neurodegenerative diseases, detected via UPLC-MS/MS (LLOQ = 0.02–0.25 μmol/L) .

Thermal Stability and Reaction Optimization

Differential scanning calorimetry (DSC) reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.